![molecular formula C13H15NOS B2859147 (4-Cyclopropylidenepiperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2097888-32-7](/img/structure/B2859147.png)
(4-Cyclopropylidenepiperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential .Scientific Research Applications
Pharmaceutical Intermediates
The compound is an important intermediate in the synthesis of various pharmaceutical agents. Its structure, which includes a thiophene ring, is commonly found in drugs that exhibit a wide range of pharmacological activities . The thiophene moiety, in particular, is associated with antimicrobial, antioxidant, analgesic, anti-inflammatory, and antitumor properties .
Transition Metal Catalysis
In the field of synthetic chemistry, transition metals are used to catalyze the oxidation of Csp3-H bonds to form aromatic ketones . This compound, with its aromatic ketone structure, can be synthesized through copper-catalyzed reactions, providing a pathway for creating complex molecules for further research and development .
Material Science
Thiophene derivatives have significant applications in material science due to their electronic properties. They can be used in the development of organic semiconductors, conducting polymers, and other materials that require controlled electrical conductivity .
Coordination Chemistry
The compound’s structure allows it to act as a ligand in coordination complexes. This is particularly useful in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds that have applications in catalysis, gas storage, and separation technologies .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a variety of thiophene-containing molecules. These molecules are valuable in synthesizing compounds with desired biological or chemical properties for research purposes .
Antimicrobial and Antitumor Activities
Thiophene derivatives, including those related to this compound, have been reported to possess significant antimicrobial and antitumor activities. They are used in the development of new therapeutic agents that target specific pathogens or cancer cells .
Hirshfeld Surface Analysis
The compound can be used in crystallography for Hirshfeld surface analysis. This technique helps in understanding the intermolecular interactions and packing patterns in crystalline structures, which is crucial for the design of pharmaceuticals and materials .
Imidazole Synthesis
Imidazole derivatives are known for their wide range of biological activities. The compound can be utilized in the synthesis of imidazole-containing compounds, which are important in the development of new drugs with antibacterial, antifungal, and antiviral properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWFJSJQQIUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylidenepiperidin-1-yl)(thiophen-3-yl)methanone |
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